

Tetromycin A (CAS Number: 180027-83-2): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Tetromycin A

Cat. No.: B10769618

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This technical guide provides a comprehensive overview of **Tetromycin A** (CAS Number: 180027-83-2), a tetracycline antibiotic. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential biological activities of this compound. Information available in the public domain on **Tetromycin A** is limited; therefore, this guide also draws upon data from structurally related tetracycline derivatives to provide a broader context for its potential applications.

Physicochemical Properties

Tetromycin A is a complex polyketide produced by *Streptomyces* sp. MST-AS4903.[1] It is structurally related to other complex tetracycline antibiotics such as kijanimicin and chloroethacin.[2] The fundamental physicochemical properties of **Tetromycin A** are summarized in the table below, based on data from commercial suppliers.

Property	Value	Source
CAS Number	180027-83-2	[1][3]
Molecular Formula	C ₃₆ H ₄₈ O ₆	[1][3]
Molecular Weight	576.8 g/mol	[1]
Appearance	Solid	[1]
Purity	≥98%	[1]
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	[1]
Storage	-20°C	[1]
Stability	≥ 4 years at -20°C	[1]

Biological Activity

Tetromycin A is reported to have pronounced activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). [1][3] However, specific minimum inhibitory concentration (MIC) data against a panel of microorganisms are not readily available in published literature.

Research on closely related, novel tetromycin derivatives isolated from the marine sponge-derived actinomycete *Streptomyces axinellae* has revealed other potential biological activities for this class of compounds. [4] These derivatives have demonstrated:

- **Anti-trypanosomal Activity:** All tested tetromycin derivatives showed activity against *Trypanosoma brucei*, the parasite responsible for African sleeping sickness, with IC₅₀ values below 100 μM. [4]
- **Cysteine Protease Inhibition:** The compounds exhibited time-dependent inhibition of cathepsin L-like proteases, with K_i values in the low micromolar range. [4]

It is important to note that these activities were observed for derivatives of **Tetromycin A**, and similar studies on **Tetromycin A** (CAS 180027-83-2) have not been reported. The table below summarizes the reported anti-trypanosomal and cytotoxic activities of these related derivatives.

Compound	Anti-Trypanosomal Activity (IC ₅₀ , µM)	Cytotoxicity vs. 293T Kidney Cells (IC ₅₀ , µM)	Cytotoxicity vs. J774.1 Macrophages (IC ₅₀ , µM)
Tetromycin 1	22.1 (48h), 14.8 (72h)	>100	>100
Tetromycin 2	25.8 (48h), 18.2 (72h)	33.7	45.3
Tetromycin 3	23.3 (48h), 17.5 (72h)	27.2	26.8
Tetromycin 4	21.0 (48h), 15.2 (72h)	26.5	28.5
Tetromycin B (5)	21.3 (48h), 15.5 (72h)	35.8	29.5

Data extracted from
Pimentel-Elardo, S.M.,
et al. Mar. Drugs
2011.[4]

Mechanism of Action

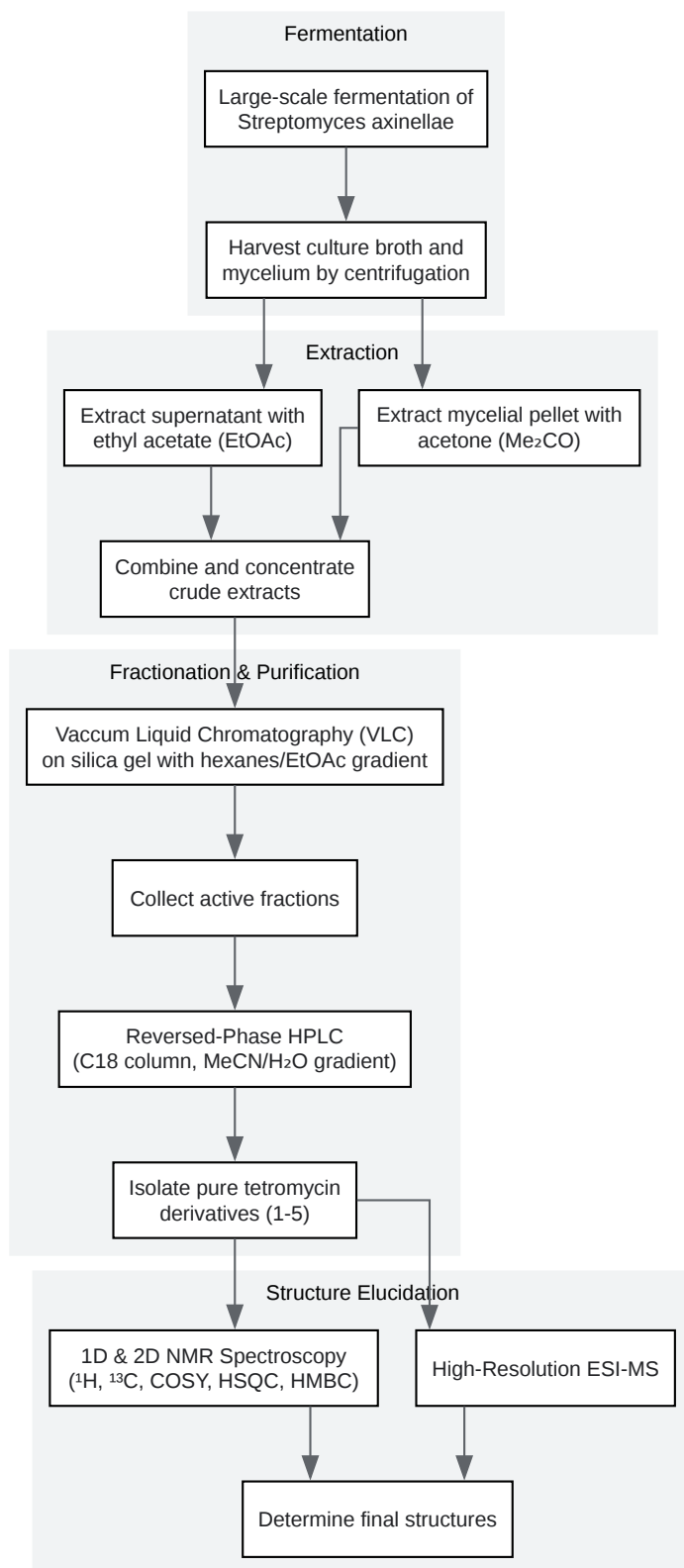
The specific mechanism of action for **Tetromycin A** has not been elucidated in the available literature. As a tetronic acid-containing natural product, its activity may be related to mechanisms observed for other compounds in this class. Tetronic acids are known to be strong metal chelators, and this property can be crucial for their biological function.[4] The activity of some tetronic acid antibiotics is dependent on their ability to act as ionophores or to inhibit key enzymes. Without specific studies, any proposed mechanism for **Tetromycin A** remains speculative.

Experimental Protocols

Detailed experimental protocols for the study of **Tetromycin A** are not available. However, the methodologies used for the isolation and biological evaluation of the related tetromycin derivatives from *Streptomyces axinellae* provide a valuable framework for future research.[4]

Isolation and Purification of Tetromycin Derivatives

A general workflow for the isolation of tetromycin compounds from a microbial culture is outlined below.



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Caption: General workflow for the isolation and characterization of tetromycin derivatives.

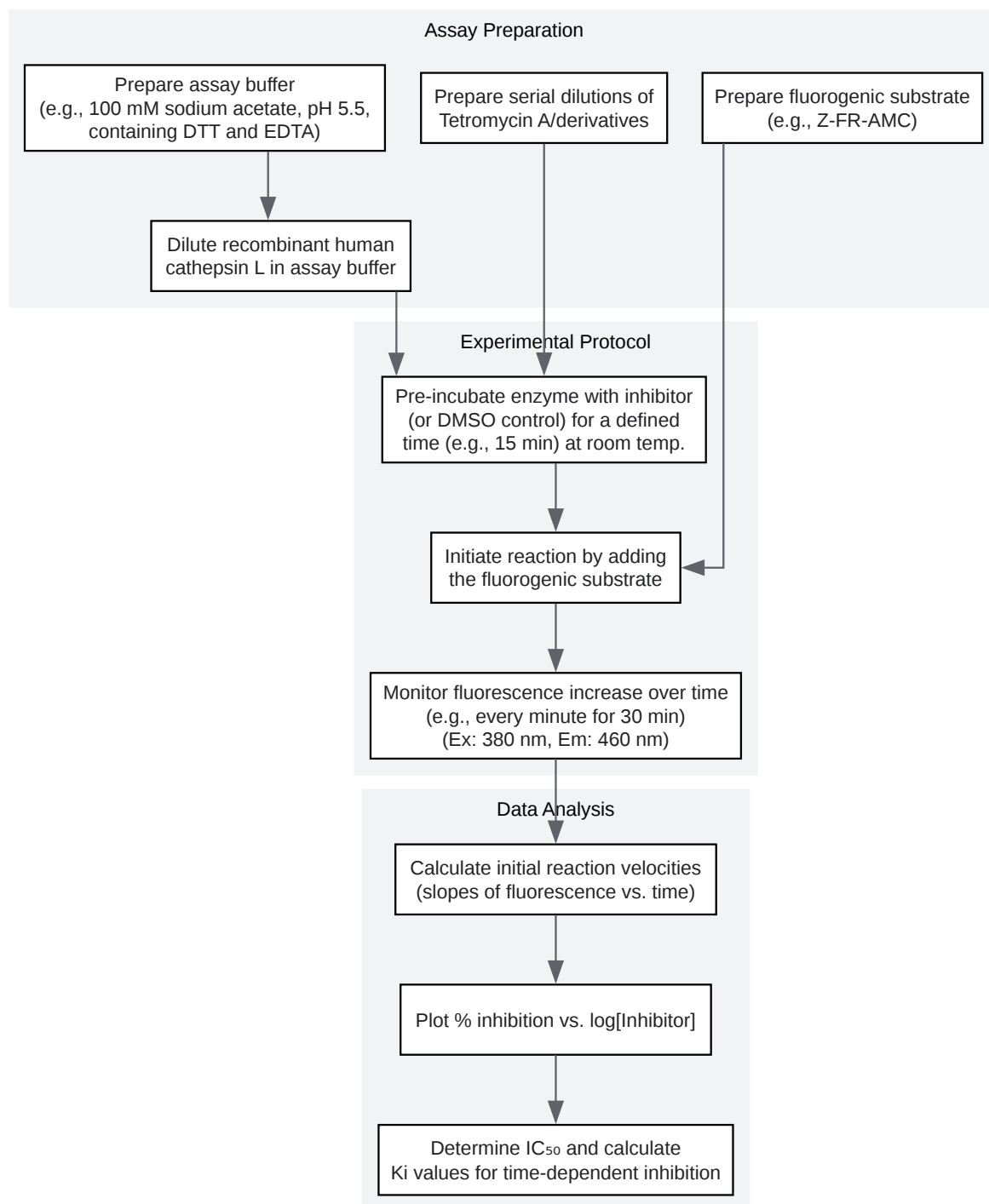
Anti-trypanosomal Activity Assay

The in vitro activity against *Trypanosoma brucei* can be determined using a resazurin-based assay.

- Preparation: Serially dilute test compounds in 96-well plates using an appropriate solvent (e.g., DMSO) and culture medium.
- Inoculation: Add a suspension of *T. brucei* bloodstream forms to each well at a final density of 2×10^4 cells/mL.
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
- Resazurin Addition: Add resazurin solution (final concentration 12.5 µg/mL) to each well.
- Second Incubation: Incubate for an additional 24 hours.
- Measurement: Measure fluorescence using a microplate reader (e.g., excitation 530 nm, emission 590 nm).
- Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite viability against the log of the compound concentration.

Cysteine Protease Inhibition Assay

The inhibitory activity against cysteine proteases like cathepsin L can be assessed using a fluorometric assay.



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Caption: Workflow for cysteine protease inhibition assay.

Summary and Future Directions

Tetromycin A is a commercially available tetrone acid antibiotic with reported activity against Gram-positive bacteria, including MRSA. However, a significant gap exists in the publicly available scientific literature regarding its detailed biological activity, mechanism of action, and synthesis. The data that is available comes primarily from vendor specifications.

Research on structurally related tetromycin derivatives suggests that this class of molecules may possess a broader range of biological activities, including anti-parasitic and enzyme-inhibitory functions. The experimental protocols outlined in this guide, based on the study of these derivatives, provide a solid foundation for researchers wishing to investigate **Tetromycin A** further.

Future research should focus on:

- Confirming the reported antibacterial activity of **Tetromycin A** through standardized MIC testing against a diverse panel of pathogens.
- Elucidating the specific molecular mechanism of action.
- Exploring other potential therapeutic applications, such as anti-parasitic or anti-inflammatory activities, based on the findings for related compounds.
- Developing a total synthesis route to enable the generation of analogues for structure-activity relationship (SAR) studies.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]
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